benzyl (4S)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate

Description

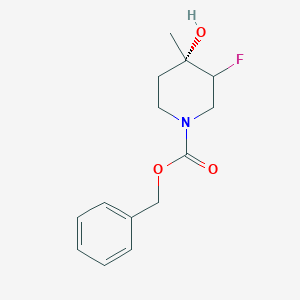

Benzyl (4S)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate is a fluorinated piperidine derivative characterized by a benzyl ester group, a hydroxyl substituent, a methyl group at the 4-position, and a fluorine atom at the 3-position of the piperidine ring. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly in the development of protease inhibitors and neuroactive agents .

Properties

Molecular Formula |

C14H18FNO3 |

|---|---|

Molecular Weight |

267.30 g/mol |

IUPAC Name |

benzyl (4S)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate |

InChI |

InChI=1S/C14H18FNO3/c1-14(18)7-8-16(9-12(14)15)13(17)19-10-11-5-3-2-4-6-11/h2-6,12,18H,7-10H2,1H3/t12?,14-/m0/s1 |

InChI Key |

SNHPCHKVLAYMAK-PYMCNQPYSA-N |

Isomeric SMILES |

C[C@@]1(CCN(CC1F)C(=O)OCC2=CC=CC=C2)O |

Canonical SMILES |

CC1(CCN(CC1F)C(=O)OCC2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (4S)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the fluorine and hydroxyl groups. The final step involves the esterification of the piperidine derivative with benzyl alcohol.

Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.

Introduction of Fluorine and Hydroxyl Groups: Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor. Hydroxylation can be performed using oxidizing agents such as osmium tetroxide or hydrogen peroxide.

Esterification: The final esterification step involves reacting the piperidine derivative with benzyl alcohol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Benzyl (4S)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethylformamide or acetonitrile.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Benzyl (4S)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of benzyl (4S)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, while the hydroxyl group can participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ in substituent placement, stereochemistry, and functional groups. Key comparisons include:

| Compound Name | Substituents | Stereochemistry | CAS Number | Molecular Formula |

|---|---|---|---|---|

| Benzyl (4S)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate | 3-F, 4-OH, 4-CH₃ | (4S) | Not provided | C₁₄H₁₆FNO₃ |

| Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate | 3-F, 4-OH | Not specified | 1228631-27-3 | C₁₃H₁₄FNO₃ |

| Benzyl (3R,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate | 4-F, 3-OH | (3R,4R) | 1052713-41-3 | C₁₃H₁₄FNO₃ |

| Benzyl (3R,4S)-3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate | 3-F, 4-OH, 4-CF₃ | (3R,4S) | 1951439-26-1 | C₁₅H₁₅F₄NO₃ |

Key Observations :

- Methyl vs.

- Fluorine Position : Fluorine at position 3 (target compound) vs. position 4 (1052713-41-3) alters electronic distribution, affecting hydrogen bonding and steric interactions with biological targets .

- Stereochemistry : The (4S) configuration distinguishes the target compound from diastereomers like (3R,4R)-1052713-41-3, which may exhibit divergent binding affinities .

Physicochemical Properties

- Molecular Weight : The target compound (MW ~277.29 g/mol) is lighter than the trifluoromethyl analog (MW ~321.27 g/mol) due to the smaller methyl group .

- Solubility : The hydroxyl group enhances water solubility via hydrogen bonding, but the benzyl ester and hydrophobic substituents (e.g., CF₃) reduce aqueous solubility in analogs .

Biological Activity

Benzyl (4S)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate is a synthetic compound belonging to the piperidine class, notable for its potential biological activities. This article explores its biological activity, synthesis, and implications in medicinal chemistry, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a piperidine ring with several substituents:

- Benzyl group

- Fluorine atom at the 3-position

- Hydroxyl group at the 4-position

- Methyl group also at the 4-position

These functional groups significantly influence its biological interactions and pharmacological potential.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily in pharmacology and biochemistry. Key findings include:

- Antiviral Properties : Preliminary studies suggest the compound may possess antiviral activity, potentially through interactions with viral enzymes or host cell receptors.

- Antimicrobial Effects : The compound has shown promise as an antimicrobial agent, warranting further investigation into its efficacy against specific pathogens.

- Neurological Applications : Given its structural similarity to known neuroactive compounds, it may modulate neurotransmitter systems, indicating potential use in treating neurological disorders.

The exact mechanism of action remains under investigation; however, the presence of fluorine and hydroxyl groups is believed to enhance binding affinity to various biological targets such as enzymes and G-protein coupled receptors. This interaction may lead to modulation of key biological pathways.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of the Piperidine Ring : Utilizing starting materials that can undergo cyclization.

- Substitution Reactions : Introducing the benzyl and fluorine groups through electrophilic aromatic substitution or nucleophilic substitution.

- Final Functionalization : Adding hydroxyl and carboxylate groups to achieve the desired structure.

Case Studies

- Antiviral Activity Study : A study demonstrated that this compound inhibited viral replication in vitro, suggesting a potential mechanism involving inhibition of viral polymerases.

- Antimicrobial Efficacy : In another study, the compound was tested against various bacterial strains, showing significant inhibition zones compared to control antibiotics.

- Neuropharmacological Assessment : Behavioral assays in rodent models indicated that the compound may exhibit anxiolytic effects, possibly by modulating GABAergic transmission.

Comparative Analysis

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C15H18FNO3 | Piperidine derivative with unique functional groups | Antiviral, antimicrobial, potential neuroactive properties |

| Benzyl (3S)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate | C15H18FNO3 | Similar structure but different stereochemistry | Under investigation for similar activities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.